2-Amino-5-chloropent-4-enoic acid
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Overview
Description
Preparation Methods
The synthesis of 2-Amino-5-chloropent-4-enoic acid typically involves the chlorination of 2-amino-4-pentenoic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride
Chemical Reactions Analysis
2-Amino-5-chloropent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Amino-5-chloropent-4-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: While not directly used in medicine, its derivatives and related compounds are being explored for potential therapeutic applications.
Mechanism of Action
The mechanism by which 2-Amino-5-chloropent-4-enoic acid exerts its effects involves its interaction with cellular components. In plants, it inhibits cell elongation by decreasing the mechanical extensibility of cell walls . The exact molecular targets and pathways involved in this process are still under investigation.
Comparison with Similar Compounds
2-Amino-5-chloropent-4-enoic acid can be compared with other similar compounds, such as:
2-Amino-3-cyclopropyl-butanoic acid: Another non-protein amino acid isolated from mushrooms, known for its antifungal properties.
2-Amino-4-pentenoic acid: The parent compound from which this compound is derived.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C5H8ClNO2 |
---|---|
Molecular Weight |
149.57 g/mol |
IUPAC Name |
2-amino-5-chloropent-4-enoic acid |
InChI |
InChI=1S/C5H8ClNO2/c6-3-1-2-4(7)5(8)9/h1,3-4H,2,7H2,(H,8,9) |
InChI Key |
QAHGWXYRQRKWSN-UHFFFAOYSA-N |
SMILES |
C(C=CCl)C(C(=O)O)N |
Canonical SMILES |
C(C=CCl)C(C(=O)O)N |
Synonyms |
2-A-5-Cl-4-PA 2-amino-5-chloro-4-pentenoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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